

# An In-depth Technical Guide to Methylcycloheptane (CAS 4126-78-7)

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## Compound of Interest

Compound Name: Methylcycloheptane

Cat. No.: B031391

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, spectral information, and safety protocols for **Methylcycloheptane** (CAS 4126-78-7). The information is intended for professionals in research and development who require detailed data on this compound for use as a solvent, chemical intermediate, or reference standard.

## Executive Summary

**Methylcycloheptane** is a cyclic alkane with the molecular formula  $C_8H_{16}$ .<sup>[1]</sup> It is a colorless, flammable liquid characterized by a seven-membered carbon ring substituted with a methyl group.<sup>[2]</sup> Due to its non-polar nature, it is insoluble in water but soluble in many organic solvents, making it useful in organic synthesis and as a component in fuel research.<sup>[2][3]</sup> This document collates its key physicochemical properties, available spectral data, and essential safety and handling information. Notably, there is limited to no publicly available data suggesting specific biological activities or involvement in signaling pathways for **Methylcycloheptane** itself; its primary role in a research context is that of a non-polar solvent or a chemical building block.<sup>[4]</sup>

## Physicochemical Properties

The physical and chemical properties of **Methylcycloheptane** are summarized below. Data has been compiled from multiple sources, and discrepancies in reported values, particularly for melting point and density, have been noted.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	4126-78-7	[1][5][6]
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	[1][6][7]
Molecular Weight	112.21 g/mol	[1][5][6]
IUPAC Name	methylcycloheptane	[1][8]
Synonyms	Cycloheptane, methyl-	[1][2][6]
SMILES	CC1CCCCC1	[1][8]

| InChIKey | GYNNXHKOJHMOHS-UHFFFAOYSA-N |[1][5][8] |

Table 2: Physical Properties

Property	Value	Reference
Appearance	<b>Clear, colorless liquid with a hydrocarbon-like odor.</b>	<a href="#">[2]</a>
Boiling Point	135.8 ± 7.0 °C at 760 mmHg	<a href="#">[5]</a>
	141.0 °C	<a href="#">[2]</a>
Melting Point	-64.0 °C	<a href="#">[2]</a>
	19.9 ± 11.7 °C	<a href="#">[5]</a>
Density	0.8 ± 0.1 g/cm <sup>3</sup>	<a href="#">[5]</a>
	0.778 g/cm <sup>3</sup>	<a href="#">[8]</a>
	0.8288 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Insoluble in water. Soluble in non-polar organic solvents such as hexane, chloroform, and acetone.	<a href="#">[2]</a> <a href="#">[3]</a>
Vapor Pressure	83.29 mmHg (Value for Methylcyclohexane, likely similar)	<a href="#">[9]</a>

| Refractive Index | 1.427 | [\[5\]](#) |

Table 3: Thermodynamic and Safety Properties

Property	Value	Reference
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	<b>34.00 kJ/mol (Joback Calculated Property)</b>	<a href="#">[10]</a>
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )	6.21 kJ/mol (Joback Calculated Property)	<a href="#">[10]</a>
Flash Point	19.9 °C	<a href="#">[8]</a>
Autoignition Temperature	482°F (250°C) (Value for Methylcyclohexane)	<a href="#">[9]</a>
Lower Explosive Limit (LEL)	1.1 % (Value for Methylcyclohexane)	<a href="#">[9]</a>

| Upper Explosive Limit (UEL) | 6.7 % (Value for Methylcyclohexane) | [\[9\]](#) |

## Synthesis and Reactivity

Synthesis: **Methylcycloheptane** can be synthesized via the hydrogenation of methylcycloheptene isomers. This reaction typically involves a metal catalyst, such as palladium or platinum, under a hydrogen atmosphere. The thermochemistry for the hydrogenation of related  $C_8H_{14}$  isomers to form **methylcycloheptane** is documented.[\[11\]](#)

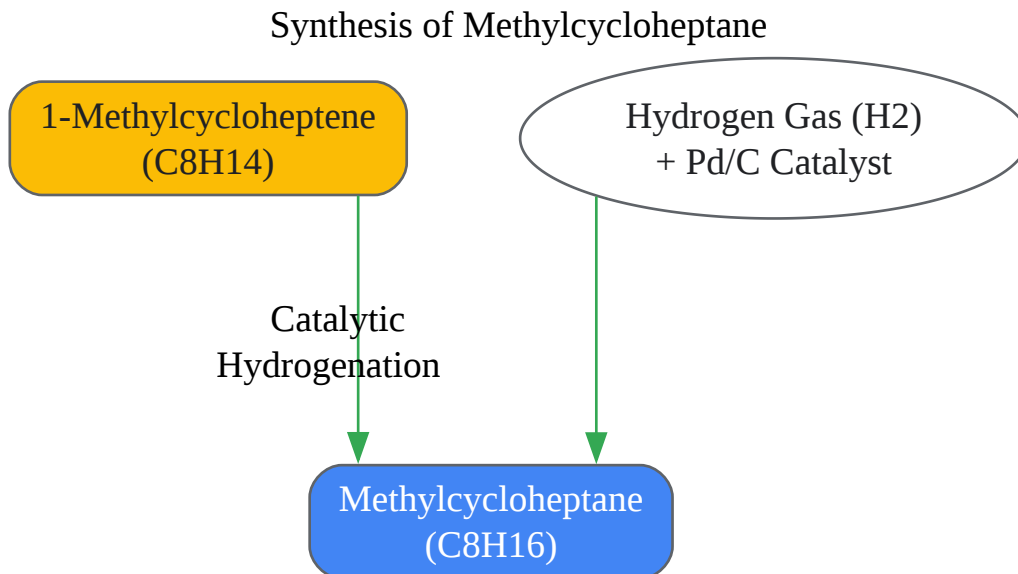
Experimental Protocol: Catalytic Hydrogenation of 1-Methylcycloheptene (General Procedure)

- **Reactor Setup:** A solution of 1-methylcycloheptene in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a high-pressure hydrogenation vessel.
- **Catalyst Addition:** A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution (typically 1-5 mol %).
- **Hydrogenation:** The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases.
- **Workup:** The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

- Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude product can be purified by fractional distillation to yield pure **methylcycloheptane**.

Reactivity: As a saturated aliphatic hydrocarbon, **methylcycloheptane** is relatively unreactive. [9] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

- Combustion: It undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
- Halogenation: It can react with halogens (e.g., Br<sub>2</sub>, Cl<sub>2</sub>) under UV light to form a mixture of halogenated **methylcycloheptane** isomers.
- Pyrolysis: At high temperatures, it can undergo cracking to form smaller alkanes and alkenes.
- Incompatibility: It is incompatible with strong oxidizing agents, such as nitric acid, which can lead to vigorous and potentially explosive reactions.[9]



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Caption: General synthesis pathway for **Methylcycloheptane**.

## Spectroscopic Data

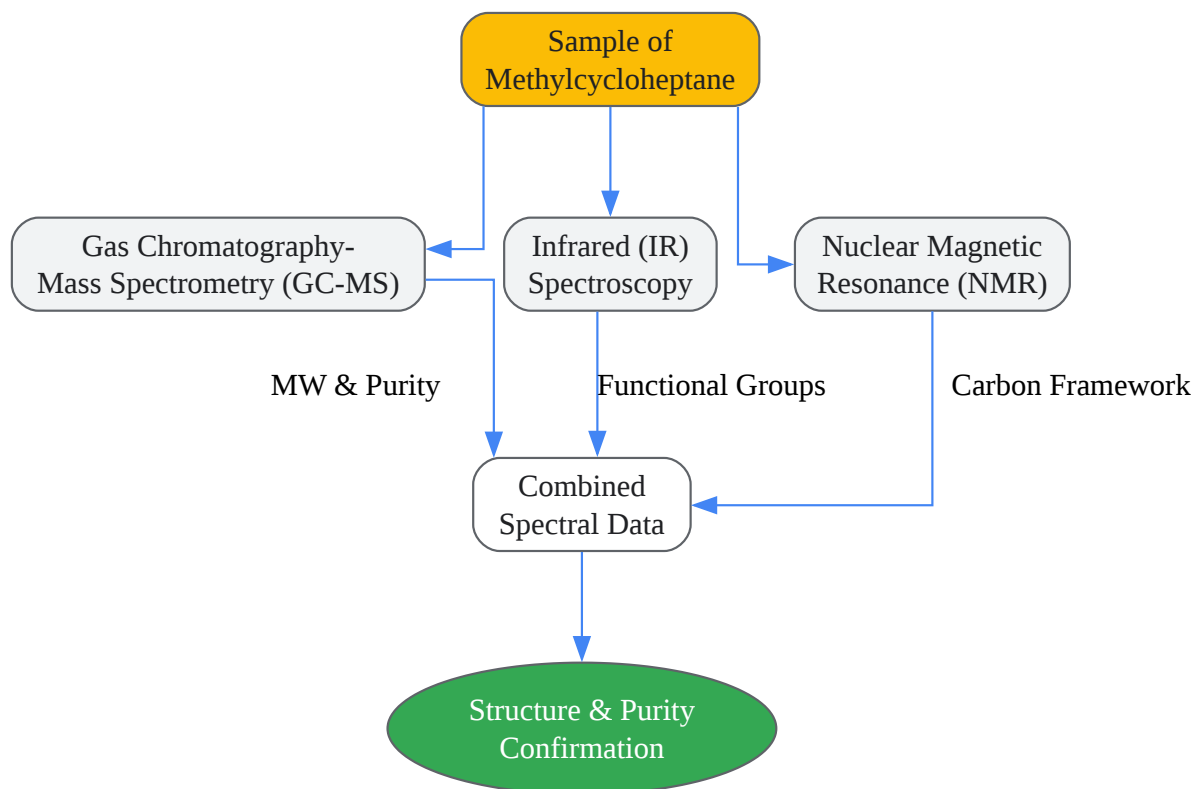
Spectroscopic data is crucial for the structural elucidation and purity assessment of **Methylcycloheptane**. Databases such as PubChem and the NIST WebBook indicate the availability of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.[\[1\]](#)[\[6\]](#)[\[12\]](#)

**4.1 Mass Spectrometry (GC-MS)** Mass spectrometry provides the molecular weight and fragmentation pattern. For **Methylcycloheptane** (MW = 112.21), the mass spectrum shows a molecular ion peak ( $M^+$ ) at  $m/z = 112$ . The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of the methyl group ( $M-15$ ) to give a peak at  $m/z = 97$ , followed by ring fragmentation. GC-MS data is available in the NIST Mass Spectrometry Data Center.[\[1\]](#)

**4.2 Infrared (IR) Spectroscopy** IR spectroscopy identifies functional groups. As a simple alkane, the IR spectrum of **Methylcycloheptane** is characterized by:

- C-H Stretching: Strong absorptions just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ) corresponding to the  $\text{sp}^3$  C-H bonds.
- C-H Bending: Absorptions around  $1450\text{-}1470\text{ cm}^{-1}$  for  $\text{CH}_2$  scissoring and around  $1375\text{ cm}^{-1}$  for  $\text{CH}_3$  symmetric bending.

**4.3 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) Spectroscopy**  $^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton. The spectrum shows distinct signals for each chemically non-equivalent carbon atom. Due to the complex conformational flexibility of the seven-membered ring, multiple signals for the ring carbons are expected, along with a distinct signal for the methyl group carbon. Spectra are available in databases like SpectraBase.[\[1\]](#)[\[12\]](#)



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Caption: Experimental workflow for spectroscopic analysis.

## Safety and Handling

**Methylcycloheptane** is a flammable liquid and requires careful handling in a laboratory setting. [\[13\]](#)[\[14\]](#)

### 5.1 Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Skin and Body Protection: Use a flame-retardant lab coat and ensure no skin is exposed.

## 5.2 Engineering Controls

- Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.
- Use explosion-proof electrical equipment and grounding to prevent ignition from static discharge.[\[13\]](#)[\[15\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[15\]](#)

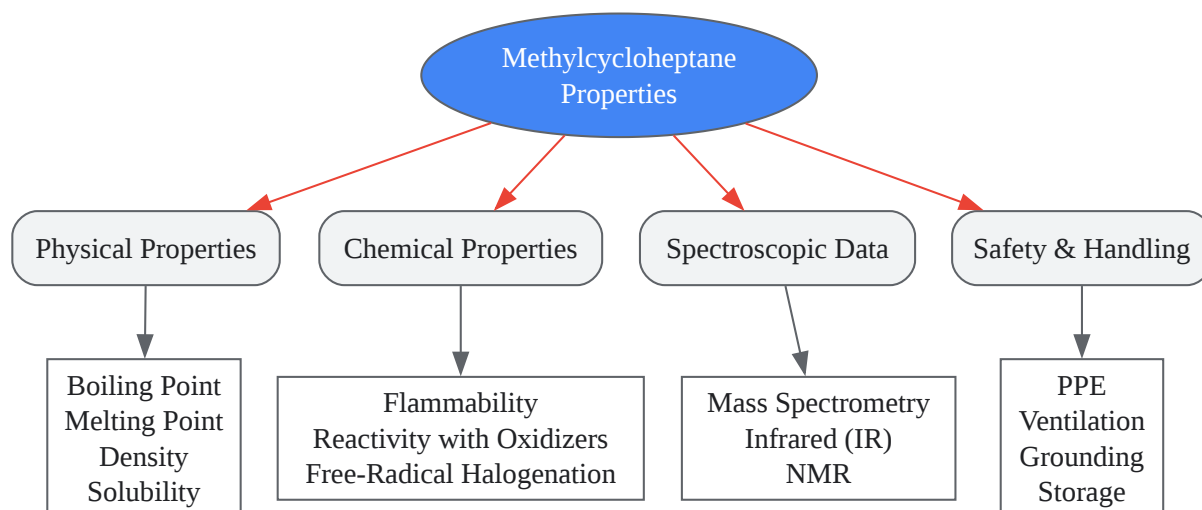
## 5.3 Spill and Fire Procedures

- Spill: In case of a small spill, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for disposal.[\[9\]](#) Eliminate all ignition sources.
- Fire: Use dry chemical, CO<sub>2</sub>, or alcohol-resistant foam to extinguish.[\[13\]](#) Water spray may be ineffective but can be used to cool containers.[\[9\]](#)

## Experimental Protocol: Safe Handling and Dispensing

- Grounding: Before transferring the liquid, ensure that both the source and receiving containers are properly bonded and grounded to prevent static electricity buildup.[\[16\]](#)
- Ventilation: Perform all transfers within a certified chemical fume hood.
- Dispensing: Use only spark-proof tools and dispensing equipment. Avoid "splash filling" by pouring slowly and ensuring the outlet of the dispensing tube is close to the liquid surface in the receiving container.
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[\[14\]](#)[\[16\]](#) Store away from strong oxidizing agents.[\[13\]](#)
- Disposal: Dispose of waste **Methylcycloheptane** and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[\[15\]](#)





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Caption: Logical relationship of **Methylcycloheptane**'s core data.

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